3'-Amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 3’ position, a methoxy group at the 2’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, making it a versatile scaffold in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires an aryl halide precursor, such as 3’-chloro-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, which undergoes substitution with an amine source under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available biphenyl derivatives. The process often includes steps such as halogenation, methoxylation, and amination, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxybenzoic acid: Similar structure but lacks the biphenyl scaffold.
4-Amino-2-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.
3-Amino-5-methoxybenzoic acid: Similar functional groups but different positions on the benzene ring.
Uniqueness
3’-Amino-2’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl scaffold, which provides additional sites for functionalization and enhances its versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
3-(3-amino-2-methoxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-11(6-3-7-12(13)15)9-4-2-5-10(8-9)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXSESGSWUDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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